molecular formula C23H45N9O7 B14210253 L-Seryl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-isoleucine CAS No. 823233-04-1

L-Seryl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-isoleucine

Cat. No.: B14210253
CAS No.: 823233-04-1
M. Wt: 559.7 g/mol
InChI Key: MJWUSSUDHBSUJX-DNCCFGNJSA-N
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Description

L-Seryl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-isoleucine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines streamline the SPPS process, allowing for high-throughput synthesis and scalability. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or oxygen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced peptides with altered functional groups.

Scientific Research Applications

L-Seryl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-isoleucine has various scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for potential therapeutic applications, such as drug delivery systems or bioactive peptides.

    Industry: Utilized in the development of novel materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Seryl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-isoleucine involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

L-Seryl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-isoleucine can be compared with other similar peptide compounds, such as:

These compounds share structural similarities but differ in their amino acid composition and sequence, leading to unique properties and applications.

Properties

CAS No.

823233-04-1

Molecular Formula

C23H45N9O7

Molecular Weight

559.7 g/mol

IUPAC Name

(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C23H45N9O7/c1-3-13(2)18(22(38)39)32-17(34)11-29-20(36)15(8-6-10-28-23(26)27)31-21(37)16(7-4-5-9-24)30-19(35)14(25)12-33/h13-16,18,33H,3-12,24-25H2,1-2H3,(H,29,36)(H,30,35)(H,31,37)(H,32,34)(H,38,39)(H4,26,27,28)/t13-,14-,15-,16-,18-/m0/s1

InChI Key

MJWUSSUDHBSUJX-DNCCFGNJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CO)N

Origin of Product

United States

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